Tert-butyl3-(3-bromopropyl)azetidine-1-carboxylate Tert-butyl3-(3-bromopropyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18191733
InChI: InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-9(8-13)5-4-6-12/h9H,4-8H2,1-3H3
SMILES:
Molecular Formula: C11H20BrNO2
Molecular Weight: 278.19 g/mol

Tert-butyl3-(3-bromopropyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC18191733

Molecular Formula: C11H20BrNO2

Molecular Weight: 278.19 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl3-(3-bromopropyl)azetidine-1-carboxylate -

Specification

Molecular Formula C11H20BrNO2
Molecular Weight 278.19 g/mol
IUPAC Name tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-9(8-13)5-4-6-12/h9H,4-8H2,1-3H3
Standard InChI Key HAHZIISZVYEPSU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)CCCBr

Introduction

Chemical Structure and Fundamental Properties

Tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate (C<sub>11</sub>H<sub>20</sub>BrNO<sub>2</sub>) features a bicyclic structure comprising an azetidine ring substituted at the 3-position with a bromopropyl chain and protected at the 1-position by a Boc group. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic transformations, while the bromine atom provides a reactive site for further functionalization .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>11</sub>H<sub>20</sub>BrNO<sub>2</sub>
Molecular Weight286.19 g/mol
CAS NumberNot publicly disclosed
Boiling PointEstimated 240–260°C
SolubilitySoluble in DCM, THF, ethyl acetate
StabilityStable under inert conditions

The bromopropyl side chain introduces steric bulk and electrophilicity, enabling nucleophilic substitution reactions, while the azetidine ring’s strain enhances reactivity in ring-opening or cross-coupling reactions .

Synthetic Methodologies

Boc Protection of Azetidine

The synthesis begins with the protection of azetidine’s amine group using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). This step, performed under basic conditions (e.g., triethylamine), yields tert-butyl azetidine-1-carboxylate with high efficiency .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Azetidine derivatives are pivotal in drug discovery due to their constrained conformations, which improve binding affinity and metabolic stability. The bromine atom in tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, enabling the synthesis of kinase inhibitors or GPCR modulators . For example, the patent WO2014203045A1 highlights azetidine intermediates in statin synthesis, underscoring their role in cholesterol-lowering therapeutics .

Polymer Chemistry

The compound’s reactive bromide can initiate atom-transfer radical polymerization (ATRP), producing functionalized polymers with azetidine motifs for biomedical applications like drug delivery systems .

ParameterRecommendation
ToxicityIrritant (skin/eyes)
Storage2–8°C under nitrogen
HandlingUse gloves, goggles, and fume hood

The bromopropyl group poses risks of alkylation damage to DNA, necessitating stringent safety protocols. The Boc group is generally low-risk but may decompose under acidic conditions, releasing carbon dioxide .

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